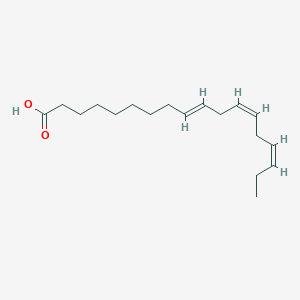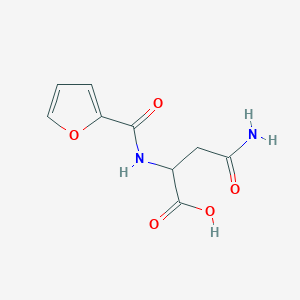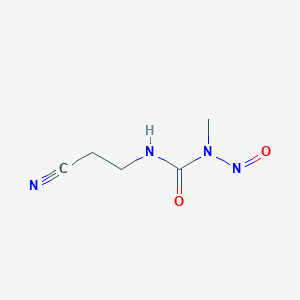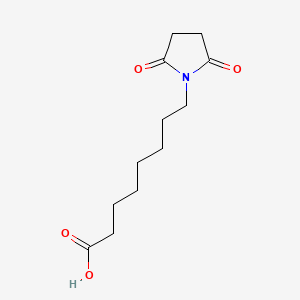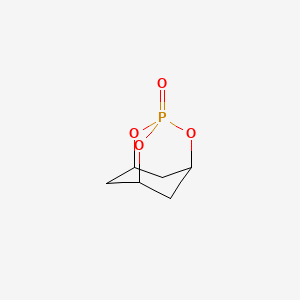
Iqciaqzimsfuir-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Iqciaqzimsfuir-uhfffaoysa-” is a unique chemical compound with a specific molecular structure It is identified by its InChIKey, which is a standardized identifier for chemical substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of “Iqciaqzimsfuir-uhfffaoysa-” is scaled up using optimized processes that maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, solvent type, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
CAS No. |
93672-50-5 |
|---|---|
Molecular Formula |
C6H9O4P |
Molecular Weight |
176.11 g/mol |
IUPAC Name |
2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2 |
InChI Key |
IQCIAQZIMSFUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1OP(=O)(O2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




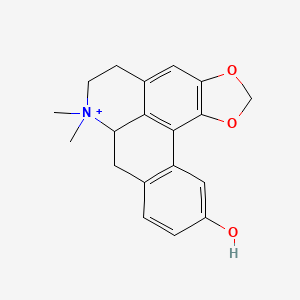
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)

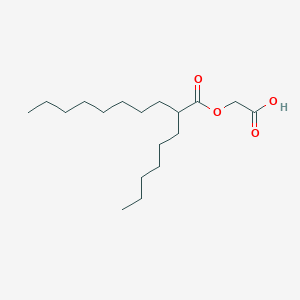
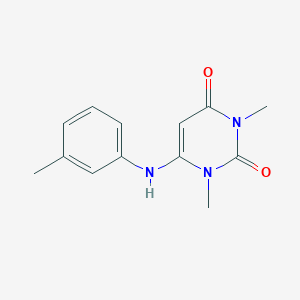
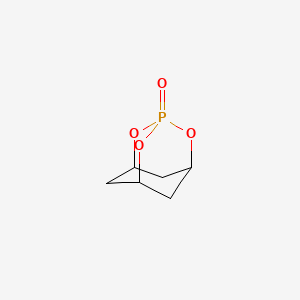
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
